molecular formula C19H22N2O B1329258 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)- CAS No. 25390-67-4

1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)-

Cat. No.: B1329258
CAS No.: 25390-67-4
M. Wt: 294.4 g/mol
InChI Key: IDIJUWFVRXORPJ-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanamine, N,N’-dimethyl-5-(phenylmethoxy)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is known for its unique structure, which includes an indole core substituted with an ethanamine chain and a phenylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-ethanamine, N,N’-dimethyl-5-(phenylmethoxy)- typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The ethanamine chain and the phenylmethoxy group are introduced through substitution reactions. This often involves the use of reagents like dimethylamine and phenylmethanol under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-ethanamine, N,N’-dimethyl-5-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

1H-Indole-3-ethanamine, N,N’-dimethyl-5-(phenylmethoxy)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-3-ethanamine, N,N’-dimethyl-5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and other proteins.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, cellular metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: This compound has a similar structure but lacks the phenylmethoxy group.

    1H-Indole-3-ethanamine, N-methyl-: This compound has a simpler structure with only one methyl group on the ethanamine chain.

Uniqueness

1H-Indole-3-ethanamine, N,N’-dimethyl-5-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethoxy group enhances its interaction with molecular targets and may lead to unique biological activities.

Properties

IUPAC Name

N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-21(2)11-10-16-13-20-19-9-8-17(12-18(16)19)22-14-15-6-4-3-5-7-15/h3-9,12-13,20H,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIJUWFVRXORPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180040
Record name 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25390-67-4
Record name 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025390674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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